Technical Guide to the Physicochemical Characterization of (R)-3-Ethoxy-pyrrolidine Hydrochloride
Technical Guide to the Physicochemical Characterization of (R)-3-Ethoxy-pyrrolidine Hydrochloride
Introduction
(R)-3-Ethoxy-pyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine ring is a privileged scaffold, forming the core of numerous successful pharmaceutical agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic handle for complex molecule construction. The ethoxy group at the 3-position introduces specific steric and electronic features, while the hydrochloride salt form typically enhances aqueous solubility and crystalline stability, which are critical attributes for drug candidates.
This guide provides a comprehensive overview of the core physical properties of (R)-3-Ethoxy-pyrrolidine hydrochloride. As specific experimental data for this compound is not extensively documented in publicly available literature, this document serves a dual purpose: it consolidates known identifiers and provides a robust framework of established, field-proven methodologies for its complete physicochemical characterization. The protocols described herein are designed to be self-validating systems, ensuring that researchers can confidently determine the compound's properties with high fidelity and accuracy.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity through established nomenclature and structural representation.
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Chemical Name: (R)-3-Ethoxy-pyrrolidine hydrochloride
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Synonyms: (3R)-3-Ethoxypyrrolidine HCl
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Stereochemistry: The "(R)" designation refers to the absolute stereochemistry at the chiral center (carbon-3 of the pyrrolidine ring) as defined by the Cahn-Ingold-Prelog priority rules. Its enantiomer is (S)-3-Ethoxy-pyrrolidine hydrochloride.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 127926-44-3 | N/A |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
(Note: Data corresponds to the enantiomer, (S)-3-Ethoxypyrrolidine hydrochloride, CAS 164790-65-2, whose scalar properties are identical)[1].
Chemical Structure:
Core Physical Properties
A summary of the anticipated physical properties is presented below. Due to limited public data, some values are based on analogous compounds and should be experimentally verified.
Table 2: Summary of Physical Properties
| Property | Value / Description | Rationale / Analog Comparison |
| Appearance | White to off-white crystalline solid | Typical appearance for small molecule hydrochloride salts. |
| Melting Point (°C) | Data not available. Requires experimental determination. | Expected to be a sharp melting point above 100 °C, similar to other pyrrolidine HCl salts like (R)-3-Hydroxypyrrolidine HCl (102 - 107 °C)[2]. |
| Solubility | Data not available. Requires experimental determination. | As a hydrochloride salt, high solubility is expected in water and polar protic solvents like methanol and ethanol. Lower solubility is anticipated in less polar organic solvents. |
| Storage Conditions | Store at 2-8°C | Recommended for preserving the long-term stability of chiral amines and their salts[1]. |
Methodologies for Experimental Characterization
This section details the authoritative protocols for determining the key physical properties of (R)-3-Ethoxy-pyrrolidine hydrochloride. The causality behind experimental choices is explained to provide a deeper understanding of the validation process.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: While the traditional capillary melting point method provides a range, DSC offers superior accuracy and insight.[3] It measures the heat flow required to raise the sample temperature, providing a precise melting onset and peak temperature. This technique is less subjective than visual methods and can also reveal other thermal events like polymorphism or decomposition, which are critical data points in drug development.
Protocol:
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Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium) to ensure temperature and enthalpy accuracy.
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Sample Preparation: Accurately weigh 2-5 mg of (R)-3-Ethoxy-pyrrolidine hydrochloride into a standard aluminum DSC pan.
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Encapsulation: Hermetically seal the pan to prevent solvent evaporation if the sample is not perfectly dry.
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Instrument Setup:
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Place the sample pan and an empty reference pan into the DSC cell.
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Set the temperature program:
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Equilibrate at 25°C.
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Ramp at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).
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Use an inert nitrogen purge gas (50 mL/min) to maintain a consistent atmosphere.
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Data Analysis:
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Plot the heat flow (mW) versus temperature (°C).
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The melting point is determined from the resulting endotherm. The onset temperature is typically reported as the melting point, representing the beginning of the phase transition. The peak temperature indicates the point of maximum heat absorption.
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Solubility Assessment
Expertise & Rationale: Determining solubility in various solvent systems is fundamental for applications ranging from reaction chemistry to formulation. A thermodynamic (equilibrium) solubility experiment is the gold standard. This protocol uses HPLC for quantification due to its high sensitivity and specificity, allowing for accurate measurement even at low concentrations.
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol:
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Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of the compound in the chosen mobile phase. Analyze these by HPLC to generate a standard curve of peak area versus concentration.
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Sample Preparation: Add an excess amount of (R)-3-Ethoxy-pyrrolidine hydrochloride to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4, ethanol). The presence of undissolved solid is essential.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Sampling and Filtration: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles.
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Dilution and Quantification: Dilute the clear filtrate with a known volume of mobile phase to bring its concentration within the range of the standard curve.
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HPLC Analysis: Inject the diluted sample onto the HPLC system and measure the peak area.
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Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate, accounting for the dilution factor, to find the final solubility in the original solvent (e.g., in mg/mL or µg/mL).
Purity and Enantiomeric Excess Determination by Chiral HPLC
Expertise & Rationale: For a chiral compound, assessing both chemical and stereochemical purity is paramount. A single chiral HPLC method can often be developed to separate the (R)- and (S)-enantiomers as well as any achiral impurities. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral amines and their derivatives.[4]
Protocol:
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Column Selection: Select a suitable polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column. The choice may require screening several columns with different derivatizations (e.g., amylose or cellulose phenylcarbamates).
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Mobile Phase Development:
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Start with a typical normal-phase mobile phase, such as a mixture of Hexane/Isopropanol (IPA) with a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) to improve peak shape.
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A common starting gradient could be 90:10 Hexane:IPA.
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Adjust the ratio of the solvents to optimize the resolution between the enantiomers.
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Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to create a solution of approximately 1 mg/mL.
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Instrument Setup:
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Column: e.g., Chiralpak AD-H (250 x 4.6 mm, 5 µm)
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Mobile Phase: e.g., Hexane:IPA:DEA (80:20:0.1 v/v/v)
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Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Detection: UV at a suitable wavelength (e.g., 210 nm, where the pyrrolidine structure absorbs).
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Injection Volume: 10 µL
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Data Analysis:
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Inject a sample of the racemic mixture (if available) to identify the retention times of both the (R)- and (S)-enantiomers.
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Inject the sample of (R)-3-Ethoxy-pyrrolidine hydrochloride.
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Chemical Purity (%): Calculated as (Area of Main Peak / Sum of All Peak Areas) x 100.
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Enantiomeric Excess (% ee): Calculated as [(Area R - Area S) / (Area R + Area S)] x 100, where Area R is the peak area of the desired (R)-enantiomer and Area S is the peak area of the undesired (S)-enantiomer.
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Spectroscopic Profile
Spectroscopic analysis is essential for unequivocal structural confirmation.
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¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR spectroscopy will confirm the carbon-hydrogen framework. In a suitable deuterated solvent (like D₂O or DMSO-d₆), the ¹H NMR should show characteristic signals for the ethoxy group (a triplet and a quartet), as well as complex multiplets for the pyrrolidine ring protons. The ¹³C NMR will show six distinct carbon signals corresponding to the molecular structure.
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will confirm the presence of key functional groups. Expected absorptions include N-H stretching from the protonated amine, C-H stretching from the aliphatic and ethoxy groups, and C-O stretching from the ether linkage.
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. Using a technique like Electrospray Ionization (ESI+), the expected parent ion would be the free base [M+H]⁺ at m/z 116.0.
Handling, Storage, and Safety
As a prudent Senior Application Scientist, safety is the foremost consideration in all laboratory operations.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.[5][6]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[7] Avoid contact with skin and eyes.[5] Pyrrolidine derivatives can be corrosive and irritating.
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Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is at 2-8°C to ensure long-term chemical and stereochemical stability.[1]
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Incompatibilities: Avoid strong oxidizing agents and strong bases.
References
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Melting Point Determination. Stanford Research Systems. [Link]
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Pyrrolidine - Hazard Summary. NJ Department of Health. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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